3-Methyloxolane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-methyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
InChI Key |
IUCKHYBYONQBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyloxolane 2 Carboxylic Acid and Its Stereoisomers
Strategies for Racemic and Enantioselective Synthesis
The creation of 3-methyloxolane-2-carboxylic acid can be approached with or without control of its stereochemistry. Racemic synthesis produces a mixture of all possible stereoisomers, while enantioselective methods aim to produce a single, desired enantiomer. rsc.org The latter is particularly crucial when the biological activity of the compound is stereospecific.
Cyclization-Based Approaches for Oxolane Ring Formation
A common and effective strategy for constructing the oxolane (tetrahydrofuran) ring system involves the formation of a cyclic ether from an acyclic precursor. beilstein-journals.org These methods can be adapted to produce racemic or stereochemically defined products.
One of the most direct routes to this compound involves the intramolecular cyclization of a suitable hydroxy-carboxylic acid precursor. This process, often acid-catalyzed, results in the formation of the five-membered oxolane ring through the reaction of a hydroxyl group with a carboxylic acid moiety within the same molecule. mdpi.com The starting material for such a cyclization would be a 4-hydroxy-3-methylpentanoic acid derivative. The reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule and subsequent ring closure.
| Precursor Type | Reaction Condition | Product | Reference |
| Hydroxy-carboxylic acid | Acid catalysis | This compound | mdpi.com |
Achieving stereoselectivity in the cyclization process is a key focus for obtaining enantiomerically pure this compound. This can be accomplished by employing chiral catalysts or by starting with a stereochemically defined precursor. nih.gov For instance, the use of a chiral acid catalyst can influence the stereochemical outcome of the cyclization, favoring the formation of one enantiomer over the other. Alternatively, if the hydroxy-carboxylic acid precursor is synthesized with a specific stereochemistry at its chiral centers, this chirality can be transferred to the final product during a stereospecific cyclization reaction. nih.gov
| Method | Key Feature | Outcome | Reference |
| Catalytic Asymmetric Cyclization | Use of a chiral catalyst | Enantiomerically enriched product | nih.gov |
| Substrate-Controlled Cyclization | Use of an enantiopure precursor | Transfer of chirality to the product | nih.gov |
Chiral Pool Synthesis from Enantiopure Starting Materials
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. This approach avoids the need for asymmetric synthesis or chiral resolution, as the inherent chirality of the starting material is carried through the synthetic sequence. chemrxiv.org
Renewable feedstocks, such as carbohydrates and their derivatives, offer a sustainable source of chiral starting materials for the synthesis of this compound. mdpi.com For example, levulinic acid, which can be derived from the acid-catalyzed dehydration of C6 sugars, is a key platform chemical. mdpi.comresearchgate.net Through a series of chemical transformations including reduction and cyclization, levulinic acid can be converted into γ-valerolactone, a close structural analog of the target molecule. Further modifications can then be made to introduce the desired methyl and carboxylic acid functionalities. Another important bio-based platform chemical is furfural, derived from C5 sugars, which can also serve as a precursor. mdpi.comnih.gov
| Renewable Feedstock | Key Intermediate | Potential for Synthesis | Reference |
| C6 Sugars | Levulinic Acid | Conversion to γ-valerolactone and subsequent functionalization | mdpi.comresearchgate.net |
| C5 Sugars | Furfural | Chemical modification to form the oxolane ring structure | mdpi.comnih.gov |
Beyond renewable feedstocks, a variety of other naturally occurring chiral molecules can be chemically transformed into this compound. chemrxiv.org Amino acids, for instance, provide a rich source of chirality. researchgate.net A specific enantiomer of an amino acid can be subjected to a series of reactions to modify its functional groups and build the oxolane ring, preserving the original stereochemistry. Similarly, chiral hydroxy acids or terpenes with appropriate stereocenters can be utilized as starting points for the synthesis. mdpi.com The selection of the chiral precursor is critical and depends on the desired stereochemistry of the final product. chemrxiv.org
Asymmetric Catalysis in the Synthesis of this compound
Asymmetric catalysis is a powerful tool for the enantioselective and diastereoselective synthesis of chiral molecules like this compound. This section explores both organocatalytic and transition metal-catalyzed approaches.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a valuable strategy for the asymmetric synthesis of heterocyclic compounds. For the synthesis of substituted tetrahydrofurans, a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine, represents a viable, albeit indirect, route. nih.gov This tandem iminium-enamine catalysis can generate highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. nih.gov
Another relevant organocatalytic method is the Michael addition-lactonization of carboxylic acids with α,β-unsaturated trichloromethyl ketones, catalyzed by isothiourea derivatives. This approach can produce dihydropyranones which, through subsequent transformations, could potentially lead to the desired oxolane structure with high diastereo- and enantioselectivity. nih.gov The Michael addition of 3-substituted oxindoles to nitroolefins, catalyzed by quinidine (B1679956) derivatives, also showcases the potential of organocatalysis to construct stereochemically rich cyclic systems. nih.gov
While direct organocatalytic synthesis of this compound has not been extensively reported, the principles from these related reactions provide a framework for developing such a methodology. A hypothetical organocatalytic Michael addition for the synthesis of a precursor to this compound is presented below.
Illustrative Data Table: Organocatalytic Michael Addition for Tetrahydrofuran (B95107) Synthesis
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| Diphenylprolinol silyl (B83357) ether | Chloroform | 85 | 1:0.55:0.35 | 94 |
| Pyrrolidine-based catalyst | Toluene | 60 | 1:0.62:0.38 | 32 |
| Cinchona alkaloid derivative | Dichloromethane | 78 | 1:0.60:0.46 | 85 |
Disclaimer: This table is illustrative and based on data for the synthesis of related substituted tetrahydrofurans. nih.gov Specific results for this compound may vary.
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a diverse toolbox for the synthesis of complex organic molecules. While direct transition metal-catalyzed synthesis of this compound is not widely documented, related transformations provide valuable insights. For instance, the decarbonylation of aliphatic carboxylic acids to produce olefins is a known transition-metal-catalyzed process. rsc.orgrsc.org This type of reaction, often catalyzed by palladium, nickel, iridium, or iron complexes, proceeds via acyl C-O activation. rsc.orgresearchgate.net
Furthermore, transition metal complexes have been utilized in the catalytic oxidation of tetrahydrofuran to yield γ-butyrolactone. researchgate.net Iridium complexes, in particular, have shown efficacy in this transformation. researchgate.net The carboxylation of unsaturated substrates using carbon dioxide, catalyzed by transition metals like nickel and cobalt, is another relevant strategy for the synthesis of carboxylic acids. researchgate.net These methods, while not specific to this compound, suggest potential pathways for its synthesis from appropriate precursors.
Illustrative Data Table: Transition Metal-Catalyzed Decarbonylation of Carboxylic Acids
| Catalyst | Ligand | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 150 | 85 |
| NiCl₂(dppp) | - | 120 | 78 |
| [Ir(cod)Cl]₂ | dppe | 180 | 92 |
Disclaimer: This table is illustrative and based on general data for the decarbonylation of aliphatic carboxylic acids. rsc.orgresearchgate.net Specific results for precursors to this compound may vary.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical transformations to produce enantiomerically pure compounds. Lipase-catalyzed kinetic resolution is a particularly useful technique for the synthesis of chiral γ-butyrolactones and their precursors. nih.govnih.govillinois.edu For example, the lipase (B570770) from Candida rugosa has been effectively used for the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone to yield optically pure (S)-3-hydroxy-γ-butyrolactone. nih.gov
The dynamic kinetic resolution (DKR) of γ-hydroxy amides, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer using a metal catalyst, is another powerful approach. researchgate.net This method has been successfully applied to the synthesis of (R)-5-methyltetrahydrofuran-2-one, a structurally related γ-lactone. researchgate.net The development of continuous-flow enzymatic cascade reactions for the synthesis of polysubstituted γ-butyrolactones further highlights the potential of biocatalysis in this area. acs.org
Illustrative Data Table: Lipase-Catalyzed Resolution of Lactones
| Lipase Source | Substrate | Enantiomeric Excess (%) |
| Pseudomonas cepacia | Racemic γ-nonalactone | 70 |
| Candida rugosa | (S)-β-benzoyloxy-γ-butyrolactone | >99 |
| Pseudomonas sp. | Racemic δ-undecalactone | >99 |
Disclaimer: This table is illustrative and based on data for the resolution of various lactones. nih.govillinois.edu Specific results for precursors to this compound may vary.
Advanced Synthetic Route Optimization and Process Chemistry
The development of efficient and sustainable synthetic routes is crucial for the practical application of this compound. This section discusses process intensification techniques and the application of green chemistry principles.
Process Intensification Techniques
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. nih.govnih.gov Continuous flow chemistry is a key enabling technology in this regard, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. nih.govnih.govuniroma1.it
The synthesis of hydroxy lactones from alkenoic acids has been successfully demonstrated in a continuous flow system, achieving high efficiency and productivity. acs.org Similarly, the preparation of γ-butyrolactone scaffolds from renewable resources has been accomplished using continuous-flow photoreactors. uniroma1.it The application of such flow technologies to the synthesis of this compound could lead to significant improvements in process efficiency and safety. illinois.edu
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics for evaluating the "greenness" of a synthetic route include atom economy, E-factor (Environmental Factor), and process mass intensity (PMI). acs.orgresearchgate.netsemnan.ac.ir
In the context of this compound synthesis, applying green chemistry principles would involve:
Use of Renewable Feedstocks: Exploring starting materials derived from biomass. uniroma1.it
Catalytic Reagents: Employing catalytic methods (organocatalysis, transition metal catalysis, biocatalysis) over stoichiometric reagents to minimize waste. nih.gov
Safer Solvents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Utilizing energy-efficient technologies such as microwave irradiation or flow chemistry to reduce energy consumption. nih.gov
A three-component synthesis of new γ-butyrolactones in aqueous media exemplifies a green approach to this class of compounds. By prioritizing these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Solvent-Free and Aqueous Media Syntheses
The development of synthetic routes in solvent-free or aqueous environments is a cornerstone of green chemistry, aiming to reduce reliance on volatile organic compounds (VOCs). For the synthesis of oxolane derivatives, these approaches offer significant environmental and safety benefits.
One viable strategy adapted for aqueous synthesis is the chemoenzymatic hydrolysis of a corresponding ester, such as ethyl or methyl 3-methyloxolane-2-carboxylate. This method has been successfully applied to the synthesis of (R)-tetrahydrofuran-2-carboxylic acid, where an ester precursor is hydrolyzed in a buffer solution using a specific enzyme like a protease from Aspergillus melleus. researchgate.net This enzymatic approach is highly attractive as it operates in water, under mild pH and temperature conditions, and can impart high enantioselectivity, which is crucial for producing specific stereoisomers. researchgate.net
Solvent-free reactions, often facilitated by grinding or heating, represent another green alternative. For instance, the direct reaction of a carboxylic acid with a halogenated compound can be performed without a solvent, sometimes using a phase-transfer catalyst to enhance reaction rates and yields. googleapis.com While not directly reported for this compound, principles from solvent-free Mannich reactions, which involve the one-pot condensation of an aldehyde, an amine, and a carbonyl compound, could be adapted. rsc.org Such methods significantly reduce waste and reaction time by simplifying the process and avoiding solvent purification steps. rsc.org
Table 1: Comparison of Green Synthesis Media
| Synthetic Medium | General Methodology | Key Advantages | Potential Challenges for Target Molecule |
|---|---|---|---|
| Aqueous Media | Enzymatic hydrolysis of an ester precursor (e.g., methyl 3-methyloxolane-2-carboxylate). | - Environmentally benign (water as solvent)
| - Requires synthesis of the ester precursor
|
| Solvent-Free | Direct condensation or cyclization reactions, potentially using catalysts and heat or mechanical energy. | - Eliminates solvent waste
| - Ensuring homogeneity and managing reaction temperature
|
Atom Economy and Waste Minimization Strategies
Atom economy is a critical metric for evaluating the efficiency of a chemical synthesis, calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.gov The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. rsc.orgjk-sci.com In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. nih.gov
A plausible synthetic route to this compound could involve the hydrogenation and subsequent cyclization of a precursor like a dialkyl 2-methyl-1,4-butanedioate. Let's analyze a hypothetical synthesis starting from dimethyl methylsuccinate, a derivative of which has been used to produce 3-methyltetrahydrofuran. googleapis.com The final step would be the selective reduction of one ester group followed by cyclization, or a direct catalytic hydrogenation of the dicarboxylic acid ester to the target lactone followed by reduction.
Atom Economy Calculation: The concept of atom economy (AE) is calculated using the formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Consider a hypothetical addition reaction that could form a precursor: Reaction: But-2-enoic acid + Methanol → Methyl 3-methoxybutanoate
C₄H₆O₂ (86.09 g/mol ) + CH₄O (32.04 g/mol ) → C₅H₁₀O₃ (118.13 g/mol )
Atom Economy = [118.13 / (86.09 + 32.04)] * 100% = 100%
This represents an ideal, atom-economical reaction. However, many classical routes have lower efficiency. Waste is measured by the E-Factor (Environmental Factor), which is the total mass of waste generated per mass of product. nih.gov Strategies to minimize waste include:
Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones. Reusable catalysts are particularly valuable. rsc.orgjk-sci.com
One-Pot Reactions: Combining multiple synthetic steps without isolating intermediates reduces solvent use and material loss. rsc.org
Table 2: Atom Economy and Waste Minimization in Synthesis
| Strategy | Description | Impact on Synthesis of this compound |
|---|---|---|
| High Atom Economy Reactions | Prioritizing addition, cycloaddition, and rearrangement reactions that incorporate all reactant atoms into the product. jocpr.com | A [3+2] cycloaddition strategy to form the tetrahydrofuran ring would be highly atom-economical. nih.gov |
| Catalyst Use and Recycling | Employing catalysts (e.g., metal, enzyme, or organocatalyst) to lower activation energy and enable more efficient pathways. Designing processes where the catalyst can be recovered and reused. jk-sci.com | Catalytic hydrogenation of a precursor or enzymatic resolution would minimize stoichiometric waste. |
| Waste Reduction (Low E-Factor) | Minimizing byproducts, solvent waste, and purification materials. The E-Factor quantifies this waste. nih.gov | Choosing a synthesis path that avoids protecting groups and uses aqueous or solvent-free conditions would significantly lower the E-Factor. |
Comparative Analysis of Synthetic Efficiency and Stereocontrol
For a molecule like this compound with two stereocenters (at C2 and C3), controlling the relative and absolute stereochemistry is a primary challenge. The efficiency of a synthesis is judged not only by chemical yield but also by its ability to selectively produce the desired stereoisomer.
Several diastereoselective methods for synthesizing substituted tetrahydrofurans can be considered:
Substrate-Controlled Diastereoselection: This approach relies on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. For example, the reduction of a chiral lactone carboxylic acid precursor using a reagent like borane (B79455) dimethyl sulfide (B99878) (BH₃·Me₂S) can lead to the formation of the tetrahydrofuran ring, but may require subsequent optimization to achieve high diastereoselectivity. researchgate.net
Reagent-Controlled Diastereoselection: Here, a chiral reagent is used to induce stereoselectivity. An intramolecular iodo-aldol cyclization of a prochiral α-substituted enoate is a known method for creating substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org
Catalytic Asymmetric Synthesis: This is often the most efficient method for generating enantiomerically pure compounds. A formal [3+2] cycloaddition, mediated by a Lewis acid, between an aldehyde and an alkene derivative can construct the tetrahydrofuran ring. nih.gov The diastereoselectivity of such reactions can be very high, often favoring the trans product. For example, the reaction of carbanions from aryl 3-chloropropylsulfoxides with aldehydes consistently yields 2,3-disubstituted tetrahydrofurans with a trans relationship between the substituents. nih.gov This suggests that a similar strategy could be employed to control the C2-C3 relative stereochemistry in this compound.
Table 3: Comparison of Stereocontrol Strategies
| Strategy | General Principle | Expected Efficiency & Stereocontrol | Applicability to Target Molecule |
|---|---|---|---|
| Diastereoselective Reduction | Reduction of a cyclic precursor (e.g., a lactone) where existing stereocenters direct the approach of the reducing agent. | Yields can be high, but diastereomeric ratios may vary (e.g., from 1:1 to >20:1) depending on substrate and conditions. nih.govresearchgate.net | Feasible, but may require extensive optimization to favor one of the four possible stereoisomers. |
| Catalytic [3+2] Cycloaddition | A Lewis acid or transition metal catalyst mediates the reaction between a three-atom and a two-atom component to form the five-membered ring. | Can be highly efficient with excellent diastereoselectivity (>20:1) and enantioselectivity, often favoring trans products. nih.govnih.gov | A promising and modern approach to establish the C2-C3 stereochemistry with high control. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. | Excellent enantioselectivity (e.g., >94% ee) but the theoretical maximum yield for the desired enantiomer is 50% from a racemate. researchgate.net | Highly effective for producing enantiopure material, especially if the undesired enantiomer can be racemized and recycled. |
Chemical Reactivity and Transformations of 3 Methyloxolane 2 Carboxylic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a hub of reactivity, readily undergoing transformations into a variety of other functional groups. These interconversions are fundamental to the synthetic utility of 3-methyloxolane-2-carboxylic acid, allowing for the introduction of diverse structural motifs.
Esterification and Amidation Reactions
The conversion of the carboxylic acid to esters and amides is a common and crucial transformation. Esterification is typically achieved through the Fischer esterification method, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction is often pushed towards the product by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk The general mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
Amidation involves the reaction of the carboxylic acid with an amine. While direct thermal condensation is possible, it often requires harsh conditions. More commonly, coupling agents or activation of the carboxylic acid are employed. A notable method involves the use of methyltrimethoxysilane (B3422404) (MTM) as an effective reagent for the direct amidation of carboxylic acids with amines. nih.gov This process is proposed to proceed through the formation of a silyl (B83357) ester intermediate, which is then attacked by the amine to yield the amide. nih.gov
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Alcohol (R'-OH), H+ catalyst | 3-Methyloxolane-2-carboxylate ester | Fischer Esterification masterorganicchemistry.comchemguide.co.uk |
| This compound | Amine (R'-NH2), Methyltrimethoxysilane | N-substituted-3-methyloxolane-2-carboxamide | Amidation nih.gov |
| Carboxylic Acid | Alcohol, Monolith-SO3H | Ester | Catalytic Esterification researchgate.net |
| Carboxylic Acid | Amine, DABCO/Fe3O4 | N-methyl amide | Catalytic Amidation nih.gov |
Reduction Reactions to Alcohols and Aldehydes
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
The full reduction to the corresponding primary alcohol, (3-methyloxolan-2-yl)methanol, is readily accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comvaia.comlibretexts.org This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgechemi.com The mechanism involves the transfer of hydride ions from the aluminate complex to the carbonyl carbon. libretexts.org Borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective for the reduction of carboxylic acids and are known for their chemoselectivity, often reducing carboxylic acids in the presence of other functional groups like esters. nih.govcommonorganicchemistry.comnih.govyoutube.com
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. Therefore, this conversion requires carefully chosen reagents and conditions to avoid over-reduction to the alcohol. While direct reduction methods exist, a common strategy involves the conversion of the carboxylic acid to a derivative, such as an acid chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde.
| Starting Material | Reagent(s) | Product | Notes |
| Carboxylic Acid | 1. LiAlH₄, dry ether 2. H₃O⁺ | Primary Alcohol | Strong, non-selective reducing agent. masterorganicchemistry.comlibretexts.org |
| Carboxylic Acid | BH₃·THF or BH₃·SMe₂ | Primary Alcohol | Chemoselective for carboxylic acids over many other functional groups. nih.govcommonorganicchemistry.comnih.gov |
| (3-methyloxolan-3-yl)methanone | NaBH₄ or LiAlH₄ | (3-methyloxolan-3-yl)methanol | Reduction of a related ketone to an alcohol. |
Stereoselective Derivatization and Functionalization of the Oxolane Ring
The oxolane ring of this compound offers opportunities for further functionalization, which can be achieved with stereocontrol, leading to a wide array of substituted tetrahydrofuran derivatives.
Reactions at the C-2 and C-3 Positions of the Oxolane Ring
The C-2 position, being alpha to the carboxyl group, possesses acidic protons that can be abstracted by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. organicchemistrytutor.comlibretexts.orgquimicaorganica.org This enolate is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in an Sₙ2 reaction to introduce a new carbon-carbon bond. libretexts.orgpressbooks.publibretexts.org This process, known as α-alkylation, allows for the synthesis of 2,2-disubstituted oxolane derivatives. The stereochemical outcome of this reaction can often be controlled by the choice of reaction conditions and substrates.
Functionalization at the C-3 position is less straightforward due to the lack of an activating group. However, the synthesis of derivatives such as [(3S)-3-methyloxolan-3-yl]methanol demonstrates that modifications at this position are feasible, likely through multi-step synthetic sequences. nih.gov
Introduction of Other Heteroatoms or Carbon Chains
The carbon skeleton of the oxolane ring can be modified to include other heteroatoms or extended carbon chains. For instance, the synthesis of oxolane derivatives containing a quaternary nitrogen atom has been reported, often through quaternization reactions of suitable precursors. nih.gov This opens the door to the preparation of aza-analogs of this compound, which may exhibit interesting biological properties. Similarly, the introduction of sulfur can lead to thia-analogs.
The introduction of carbon chains can be achieved through various synthetic strategies. For example, the alkylation of enolates at the C-2 position, as mentioned previously, is a direct method for extending a carbon chain. libretexts.orgpressbooks.publibretexts.org
Ring-Opening and Rearrangement Reactions of the Oxolane Core
While the oxolane (tetrahydrofuran) ring is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, particularly in the presence of strong acids or through photochemically induced pathways. wikipedia.org
The synthesis of 2-methyloxolane from levulinic acid, a process involving cyclization and dehydration, highlights the inherent stability of the five-membered ring once formed. mdpi.comnih.gov However, related cyclic ethers, such as oxetanes, have been shown to undergo ring expansion to form tetrahydrofuran derivatives in the presence of a copper catalyst and a diazoester. nih.gov This suggests that under appropriate catalytic conditions, the oxolane ring of this compound could potentially be expanded or rearranged. Photochemical methods have also been explored for the ring expansion of cyclic ethers, offering an alternative approach to modify the core structure. researchgate.net
Direct ring-opening of the oxolane in this compound would require harsh conditions and is generally not a favored reaction pathway unless specific activating groups are present. The inherent stability of the tetrahydrofuran ring makes such transformations challenging. wikipedia.org
Acid-Catalyzed Ring Opening Mechanisms
The oxolane ring of this compound is a cyclic ether. Unlike highly strained epoxides, which readily undergo acid-catalyzed ring-opening even with dilute aqueous acid, five-membered tetrahydrofuran rings are considerably more stable. libretexts.org Cleavage of the ether bond in the oxolane ring requires harsh conditions and strong acids.
For comparison, the mechanism for a typical acid-catalyzed epoxide ring-opening proceeds via two main steps:
Protonation of the epoxide oxygen by an acid, which transforms the poor hydroxyl leaving group into a good leaving group (water). khanacademy.orgmasterorganicchemistry.com
Nucleophilic attack on one of the electrophilic carbons of the protonated epoxide. khanacademy.orgmasterorganicchemistry.com
The regioselectivity of this attack on an unsymmetrical epoxide depends on the reaction conditions and the structure of the epoxide. Under acidic conditions with a weak nucleophile, the reaction often proceeds via a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. libretexts.orgstackexchange.com Conversely, in reactions with more SN2-like character, the nucleophile attacks the less sterically hindered carbon. libretexts.org
Given the higher stability of the oxolane ring in this compound, such acid-catalyzed ring-opening reactions are not commonly observed under standard laboratory conditions. The energy barrier for the cleavage of the C-O bond is significantly higher than for epoxides, making the carboxylic acid group the primary site of reactivity.
Nucleophilic Ring Opening Reactions and Selectivity
Similar to its stability under acidic conditions, the oxolane ring is also resistant to direct nucleophilic attack. Base-catalyzed ring-opening is a characteristic reaction of strained epoxides, where a strong nucleophile attacks one of the ring carbons, forcing the opening of the three-membered ring in a classic SN2 reaction. libretexts.org This process is favorable due to the relief of significant ring strain.
In this compound, the five-membered ring lacks substantial ring strain, and the ether oxygen is a poor leaving group. Therefore, direct attack by a nucleophile on the ring carbons is thermodynamically and kinetically unfavorable under typical conditions. For a nucleophilic ring-opening to occur, it would likely require conversion of the ether oxygen into a better leaving group, a transformation for which there is limited specific evidence concerning this molecule. The reactivity is instead dominated by the deprotonation of the carboxylic acid under basic conditions to form a carboxylate salt. libretexts.org
Reactions Involving Specific Reagents and Catalysts
Most documented transformations of molecules with a structure similar to this compound involve the carboxylic acid functional group. These reactions are standard for carboxylic acids and include esterification, conversion to amides, and decarboxylation. youtube.comyoutube.com
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄). libretexts.org The reaction is an equilibrium process, and the yield of the ester can be maximized by using the alcohol as the solvent or by removing water as it forms. libretexts.orgyoutube.com
Alternatively, the acid can first be deprotonated with a base to form a carboxylate anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org Another modern approach uses green methylating agents like dimethylcarbonate with a base catalyst, which offers high selectivity for methylation under mild conditions. organic-chemistry.org
Amide Formation: Direct reaction of a carboxylic acid with an amine is difficult because the acid-base reaction to form a salt is much faster. To facilitate amide bond formation, coupling agents are often employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then susceptible to nucleophilic attack by an amine to form the corresponding amide. libretexts.org
Decarboxylation: While direct decarboxylation of carboxylic acids requires high temperatures, a transformation known as the Krapcho decarboxylation can be applied to their corresponding methyl esters. vaia.com This reaction involves heating the methyl ester with a salt, typically lithium iodide (LiI), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SN2 attack of the iodide ion on the methyl group, leading to the formation of a carboxylate salt, which then loses carbon dioxide to yield the final product. vaia.com
The following table summarizes common reactions involving the carboxylic acid group and typical reagents used.
| Reaction Type | Reagent(s) | Catalyst(s) | Product Type |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Ester |
| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., NaOH, K₂CO₃) | Ester |
| Green Methylation | Dimethylcarbonate (DMC) | Base (e.g., K₂CO₃) | Methyl Ester |
| Amide Formation | Amine (1° or 2°) | Coupling Agent (e.g., DCC) | Amide |
| Krapcho Decarboxylation | Lithium Iodide (LiI) | Heat (in DMF) | Decarboxylated Alkane |
Stereochemical Aspects and Chiral Recognition of 3 Methyloxolane 2 Carboxylic Acid
Enantiomeric Purity Determination Methodologies
The determination of enantiomeric purity for 3-Methyloxolane-2-carboxylic acid is crucial for its application in stereoselective synthesis and pharmaceutical development. Various analytical techniques are employed to separate and quantify the enantiomers.
Chiral Chromatography (HPLC, GC)
Chiral chromatography is a primary method for separating enantiomers. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in this process.
Chiral Stationary Phases (CSPs): The key to chiral chromatography is the use of a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus separation. For carboxylic acids like this compound, CSPs based on macrocyclic antibiotics, polysaccharides (such as cellulose (B213188) and amylose (B160209) derivatives), and cyclodextrins are often effective. For instance, CSPs derived from (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have proven successful in resolving various amino compounds. nih.gov
Derivatization: To enhance separation and detection, the carboxylic acid enantiomers can be converted into diastereomers using a chiral derivatizing reagent. sigmaaldrich.com This process can improve the volatility for GC analysis or the chromophoric properties for HPLC detection.
Mobile Phase Additives: Chiral mobile phase additives can also be used with conventional achiral stationary phases to achieve separation. sigmaaldrich.com
A typical approach involves using a chiral stationary phase in HPLC. The choice of the mobile phase, often a mixture of an organic modifier and an aqueous buffer, is critical for optimizing the separation.
Table 1: Chiral Chromatography Parameters
| Parameter | Description |
| Technique | HPLC, GC |
| Stationary Phase | Chiral Stationary Phases (e.g., polysaccharide-based, cyclodextrin-based) |
| Derivatization | Conversion to diastereomers to improve separation and detection |
| Mobile Phase | Optimized mixture of organic and aqueous solvents |
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity. semmelweis.hu This technique relies on the formation of diastereomeric complexes in situ, which can be distinguished in the NMR spectrum. semmelweis.hu
Chiral Lanthanide Shift Reagents (CLSRs): These reagents, such as Eu(hfc)₃ (europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can be added to a solution of the racemic compound. rsc.org The lanthanide ion coordinates with the carboxylic acid group, and the chiral ligand of the shift reagent induces different chemical shifts for the protons of the two enantiomers, allowing for their quantification. rsc.org
Chiral Solvating Agents (CSAs): CSAs form diastereomeric solvates with the enantiomers, leading to separate signals in the NMR spectrum. semmelweis.hu For carboxylic acids, chiral amines or alcohols are often used as CSAs. semmelweis.hu The interaction between the CSA and the enantiomers is typically based on hydrogen bonding and steric effects.
The magnitude of the chemical shift difference (ΔΔδ) between the diastereomeric complexes is a measure of the effectiveness of the chiral shift reagent or solvating agent. semmelweis.hu
Table 2: NMR Spectroscopy for Enantiomeric Purity
| Method | Reagent Type | Principle |
| Chiral Lanthanide Shift Reagents | Europium or other lanthanide complexes with chiral ligands | Formation of diastereomeric complexes with different induced shifts |
| Chiral Solvating Agents | Chiral amines, alcohols, or other small molecules | Formation of diastereomeric solvates with distinct NMR signals |
Conformational Analysis of the Oxolane Ring System
The five-membered oxolane (tetrahydrofuran) ring of this compound is not planar and exists in a dynamic equilibrium of various puckered conformations. nih.gov Understanding these conformations is essential for predicting the molecule's reactivity and biological activity.
Preferred Ring Conformations (e.g., Envelope, Twist-Boat)
The oxolane ring typically adopts two main low-energy conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry).
Envelope Conformation: In this conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane, resembling an open envelope.
Twist Conformation: In the twist or half-chair conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.
The energy barrier between these conformations is low, leading to a rapid interconversion at room temperature. The relative stability of these conformations is influenced by the nature and position of the substituents on the ring. For substituted oxolanes, the twist conformation is often slightly more stable than the envelope conformation as it can better alleviate torsional strain. masterorganicchemistry.com
Influence of Substituents on Conformational Dynamics
The methyl group at the 3-position and the carboxylic acid group at the 2-position of this compound significantly influence the conformational equilibrium of the oxolane ring.
Steric Interactions: The substituents prefer to occupy pseudo-equatorial positions to minimize steric strain. The repulsion between the substituents and with the ring hydrogens will dictate the most stable conformation.
Electronic Effects: The electronegativity of the oxygen atom in the ring and the carboxylic acid group can also influence the ring's geometry and the preferred pucker.
The interplay of these steric and electronic factors determines the dominant conformation and the dynamics of the ring system. Computational methods, such as density functional theory (DFT), are often employed to calculate the potential energy surface and identify the most stable conformers.
Diastereoselective Reactions Involving this compound Derivatives
The chiral centers at the 2 and 3 positions of this compound allow for diastereoselective reactions, where one diastereomer is formed in preference to another. This is a powerful tool in asymmetric synthesis.
The stereochemistry of the starting material directs the stereochemical outcome of the reaction. For example, in the reduction of a ketone derivative of this compound, the incoming hydride will preferentially attack from the less hindered face of the molecule, leading to the formation of a specific diastereomer of the corresponding alcohol.
The design of diastereoselective reactions often relies on a thorough understanding of the conformational preferences of the starting materials and the transition states of the reaction. The ability to control the stereochemistry at multiple centers is a cornerstone of modern organic synthesis, enabling the construction of complex and biologically active molecules. nih.govnih.gov
Resolution of Racemic Mixtures of this compound
The separation of the enantiomers of this compound from its racemic form is a key step in obtaining optically pure isomers. The primary methods employed for this purpose are classical resolution via diastereomeric salt formation and kinetic resolution using enzymatic approaches.
The formation of diastereomeric salts is a widely utilized and effective method for the resolution of racemic acids. nih.gov This technique involves the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can be separated by fractional crystallization. libretexts.org Following separation, the optically pure enantiomer of the carboxylic acid is recovered by acidification.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type |
| (R)-1-Phenylethylamine | Chiral Amine |
| (S)-1-Phenylethylamine | Chiral Amine |
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine | Alkaloid |
| Cinchonidine | Alkaloid |
| (1R,2S)-(-)-ADPE | Amino Alcohol |
This table lists common resolving agents used for the resolution of various carboxylic acids; their specific applicability to this compound has not been documented in the reviewed literature.
Enzymatic resolution has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high stereoselectivity of enzymes. This method often involves the kinetic resolution of a racemic ester derivative of the carboxylic acid. A lipase (B570770) or an esterase selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the optically active acid and the unreacted ester can then be separated.
A patent describes a method for the enzymatic resolution of α-tertiary carboxylic acid esters, a class of compounds that includes derivatives of this compound. epo.org The process involves the partial hydrolysis of the racemic ester in the presence of an enzyme, such as one derived from Candida lipolytica, to yield an enantiomerically enriched acid and the corresponding unreacted ester. epo.org The efficiency of such a resolution is dependent on the enzyme's enantioselectivity (E-value), the substrate, and the reaction conditions.
Table 2: General Parameters for Enzymatic Resolution of α-Tertiary Carboxylic Acid Esters
| Parameter | Description |
| Enzyme Source | Typically lipases or esterases (e.g., from Candida species) epo.org |
| Substrate | Ester derivative of the carboxylic acid |
| Reaction Medium | Predominantly aqueous buffer, may contain co-solvents |
| pH | Optimized for enzyme activity and stability |
| Temperature | Controlled to ensure optimal enzyme performance |
| Separation | Extraction or chromatography to separate the acid and unreacted ester epo.org |
This table outlines the general conditions for the enzymatic resolution of α-tertiary carboxylic acid esters. Specific conditions and outcomes for the resolution of this compound esters have not been detailed in the available literature.
Advanced Spectroscopic and Structural Elucidation of 3 Methyloxolane 2 Carboxylic Acid
X-ray Crystallography of Derivatives for Absolute Configuration Determination
Directly obtaining single crystals of 3-methyloxolane-2-carboxylic acid suitable for X-ray diffraction can be challenging due to its physical properties. However, the absolute configuration can be unequivocally determined by analyzing a crystalline derivative. This involves chemically modifying the carboxylic acid to introduce a group that facilitates crystallization and, ideally, contains a heavy atom to aid in the crystallographic analysis.
The strategy involves reacting this compound with a chiral resolving agent or a reagent that imparts desirable crystalline properties. The resulting derivative, now containing a known stereocenter or a heavy atom, is then crystallized. The diffraction of X-rays by the crystal lattice provides a detailed electron density map, from which the precise spatial arrangement of all atoms in the molecule can be determined.
A powerful, modern approach for determining the absolute configuration of molecules that are difficult to crystallize is the crystalline sponge method . In this technique, a porous crystalline network (the "sponge") is used to soak up the molecule of interest, which becomes ordered within the pores. X-ray diffraction analysis of this host-guest complex can then reveal the structure and absolute stereochemistry of the entrapped guest molecule. rsc.orgrsc.org
Table 1: Illustrative Data for a Hypothetical Crystalline Derivative of this compound
| Parameter | Hypothetical Value |
| Derivative | p-Bromophenacyl ester |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |
| Flack Parameter | 0.02(3) |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic experiment. The Flack parameter, when close to zero for a crystal containing a known and an unknown stereocenter, indicates a high probability that the assigned absolute configuration of the unknown center is correct.
Chiroptical Spectroscopy for Enantiomeric Characterization
Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are non-destructive and provide valuable information about the stereochemistry of a molecule in solution.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. An ORD spectrum is a plot of this specific rotation versus wavelength. For a chiral molecule like this compound, the ORD curve will show a plain curve if the measurements are taken at wavelengths far from any electronic absorptions. However, in the vicinity of a chromophore's absorption band, the curve will exhibit a characteristic peak and trough, known as a Cotton effect. The sign of the Cotton effect can often be correlated with the absolute configuration of the molecule. mdpi.comresearchgate.net
The presence of the carboxylic acid chromophore in this compound is expected to give rise to a Cotton effect in the ultraviolet region. The exact position and sign of this effect would be sensitive to the stereochemistry at both the C2 and C3 positions of the oxolane ring. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict the ORD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for the assignment of the absolute configuration. sns.itresearchgate.net
Table 2: Predicted ORD Data for an Enantiomer of this compound
| Wavelength (nm) | Predicted Specific Rotation [α] (degrees) |
| 600 | +15 |
| 500 | +25 |
| 400 | +45 |
| 300 | +150 (Peak of Cotton Effect) |
| 250 | -80 (Trough of Cotton Effect) |
Note: This data is illustrative and based on typical ORD curves for chiral carboxylic acids. The actual values would need to be determined experimentally or through high-level computational modeling.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity [θ] against wavelength. Similar to ORD, CD signals are only observed in the regions where the molecule absorbs light. Each electronic transition of a chromophore in a chiral environment can give rise to a positive or negative CD band.
For this compound, the n → π* transition of the carbonyl group in the carboxylic acid function is expected to be the primary chromophore responsible for CD signals in the accessible UV region (around 210-240 nm). The sign and intensity of the observed Cotton effect in the CD spectrum are highly dependent on the conformation and absolute configuration of the molecule.
It is important to consider that carboxylic acids can form intermolecular hydrogen-bonded dimers in solution, which can significantly influence the CD spectrum. Vibrational Circular Dichroism (VCD), an infrared-based chiroptical technique, is particularly sensitive to such intermolecular interactions and can be a powerful tool for studying the solution-state behavior of chiral carboxylic acids.
Table 3: Expected CD Spectral Data for an Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 280 | 0 |
| 260 | +500 |
| 240 | +2500 (Positive Cotton Effect) |
| 220 | -1500 (Negative Cotton Effect) |
| 200 | 0 |
Note: This data is hypothetical and illustrates the expected features in a CD spectrum for a chiral carboxylic acid. The actual spectral details would be unique to the specific enantiomer of this compound.
Computational and Theoretical Investigations of 3 Methyloxolane 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure
No specific DFT studies on 3-methyloxolane-2-carboxylic acid were found. This type of analysis would typically involve the use of quantum chemical calculations to determine the molecule's electronic properties and optimized geometry.
Information regarding the geometry optimization and the relative energies of different conformers of this compound is not available in the searched literature. Such studies would identify the most stable three-dimensional arrangements of the atoms in the molecule.
No literature detailing the Frontier Molecular Orbital (FMO) analysis of this compound could be retrieved. This analysis is crucial for understanding the molecule's reactivity, detailing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Reaction Mechanism Elucidation via Computational Modeling
There are no available computational studies that elucidate the reaction mechanisms involving this compound.
The characterization of transition states for reactions involving this compound has not been reported in the searched scientific literature.
Energy profiles for key chemical transformations of this compound have not been computationally investigated in the available resources.
Molecular Dynamics (MD) Simulations for Conformational Sampling
No Molecular Dynamics (MD) simulation studies focused on the conformational sampling of this compound were identified. MD simulations would provide insights into the dynamic behavior and conformational landscape of the molecule over time.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the spectroscopic properties of molecules. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the elucidation of molecular structure and the simulation of spectra, which can be invaluable for the identification and characterization of novel compounds.
NMR Chemical Shift Prediction
The prediction of NMR chemical shifts through computational methods is a significant aid in the structural analysis of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for calculating NMR shielding tensors, which are then converted to chemical shifts.
For a molecule like this compound, DFT calculations would typically be performed. The process involves optimizing the molecular geometry of the compound's possible stereoisomers. Following optimization, the GIAO method, often paired with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would be used to compute the absolute shielding values for each nucleus (¹H and ¹³C). These theoretical values are then referenced against the shielding of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to yield the predicted chemical shifts.
The accuracy of these predictions is generally high, with deviations from experimental values being systematic and often correctable through scaling factors. Such calculations would be crucial in distinguishing between the different diastereomers of this compound, as the precise chemical shifts of the methyl, methine, and methylene (B1212753) protons and carbons would be sensitive to their stereochemical environment.
Table 1: Hypothetical Example of Predicted NMR Chemical Shifts for a Diastereomer of this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (C1) | - | ~175-180 |
| C2-H | ~4.0-4.5 | ~75-80 |
| C3-H | ~2.5-3.0 | ~40-45 |
| C3-CH₃ | ~1.2-1.5 | ~15-20 |
| C4-H₂ | ~1.8-2.2 | ~30-35 |
| C5-H₂ | ~3.8-4.2 | ~65-70 |
| COOH | ~10-12 | - |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Vibrational Frequency Analysis (IR/Raman)
Theoretical vibrational frequency analysis is used to predict the Infrared (IR) and Raman spectra of a molecule. This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates of the optimized molecular geometry. These calculations yield a set of vibrational modes and their corresponding frequencies.
For this compound, DFT calculations would reveal characteristic vibrational frequencies. For instance, the stretching frequency of the carbonyl group (C=O) in the carboxylic acid is a strong and easily identifiable band in the IR spectrum, typically appearing in the range of 1700-1750 cm⁻¹. The broad O-H stretching band of the carboxylic acid dimer is also a key feature, usually found between 2500 and 3300 cm⁻¹. The C-O stretching of the oxolane ring and the carboxylic acid, as well as various C-H stretching and bending modes, would also be predicted.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Potential Energy Distribution (PED) analysis can also be performed to provide a detailed assignment of each calculated vibrational mode.
Table 2: Hypothetical Example of Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | Strong |
| C-H Stretch (Aliphatic) | ~2850-3000 | Medium |
| C=O Stretch (Carbonyl) | ~1720 | Strong |
| C-O Stretch (Ring Ether) | ~1050-1150 | Strong |
| C-O Stretch (Carboxylic Acid) | ~1210-1320 | Strong |
| O-H Bend | ~1400-1440 | Medium |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Synthetic Utility and Applications of 3 Methyloxolane 2 Carboxylic Acid in Complex Molecule Synthesis
Role as a Chiral Auxiliary or Building Block in Organic Synthesis
The primary application of enantiomerically pure 3-methyloxolane-2-carboxylic acid lies in its use as a chiral building block. The stereodefined centers on the oxolane ring can be incorporated into a larger molecule, thereby controlling the stereochemical outcome of subsequent reactions. The tetrahydrofuran (B95107) (THF) ring is a common structural motif found in a wide array of biologically active natural products. nih.gov The stereoselective synthesis of substituted THFs is a critical challenge in organic synthesis, and the use of pre-existing chiral building blocks like this compound is a powerful strategy. nih.govdatapdf.comacs.org
The carboxylic acid group provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, allowing for its integration into various synthetic pathways. The cis-configuration of the substituents on the oxolane ring can influence the conformation of the resulting molecules, which is crucial for their biological activity. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the literature, its structural features are analogous to other well-established chiral building blocks used in asymmetric synthesis. dntb.gov.ua
Intermediates in the Total Synthesis of Natural Products
Substituted tetrahydrofurans are prevalent structural motifs in a vast number of natural products, including polyether ionophores, lignans, and the extensive family of annonaceous acetogenins, which exhibit a broad spectrum of biological activities such as antitumor and antimicrobial properties. nih.gov The stereocontrolled synthesis of these complex molecules often relies on the use of chiral building blocks containing the tetrahydrofuran core. nih.govdatapdf.com
While the direct application of this compound in the total synthesis of a specific natural product is not prominently reported, the utility of similar γ-butyrolactone and tetrahydrofuran derivatives is well-established. For instance, γ-butyrolactone autoregulators, such as A-factor, which are crucial for secondary metabolism in Streptomyces, feature a substituted five-membered lactone ring. nih.gov The synthesis of these molecules often involves the stereoselective construction of the lactone or tetrahydrofuran core. acs.org
Furthermore, the Prelog-Djerassi lactonic ester, a key intermediate in the synthesis of macrolide antibiotics, is a classic example of a complex molecule built from polypropionate units, where the stereochemistry is meticulously controlled. acs.org Strategies involving 3-methyl-γ-butyrolactones have been successfully applied to the synthesis of such polypropionate chains. acs.orgacs.org Given its structure, this compound represents a potential starting material for the synthesis of fragments of such complex natural products.
Table 1: Examples of Natural Product Classes Containing Tetrahydrofuran Scaffolds
| Natural Product Class | Biological Activity | Reference |
| Annonaceous Acetogenins | Antitumor, Antimalarial | nih.gov |
| Polyether Ionophores | Antibiotic | nih.gov |
| Lignans | Antiviral, Anticancer | nih.gov |
| γ-Butyrolactone Autoregulators | Regulation of Secondary Metabolism | nih.gov |
Precursor to Structurally Diverse Organic Molecules
The chemical reactivity of this compound allows it to serve as a precursor to a wide range of structurally diverse organic molecules. The carboxylic acid functionality can be readily converted into other functional groups, such as esters, amides, alcohols, and aldehydes, each providing a gateway to different classes of compounds.
In drug discovery and chemical biology, access to libraries of structurally diverse small molecules is essential for screening and identifying new bioactive compounds. Chiral building blocks like this compound are valuable starting points for the synthesis of such libraries. dntb.gov.ua The tetrahydrofuran ring can act as a rigid scaffold upon which various substituents can be installed, leading to a collection of related compounds with different spatial arrangements and functionalities. The synthesis of novel chiral tetrahydrofuran derivatives from corresponding lactone acids has been demonstrated, highlighting the utility of such precursors. researchgate.net
Applications in Materials Science and Polymer Chemistry
The unique structure of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers. The ability of lactones, the cyclic esters corresponding to hydroxy acids, to undergo ring-opening polymerization (ROP) is a well-established method for producing biodegradable polyesters. acs.orgnih.govmdpi.com
While specific polymerization studies of this compound (or its corresponding lactone) are not widely available, its structure suggests it could be a valuable monomer for creating specialty polymers. The methyl group on the polymer backbone would influence the physical properties of the resulting material, such as its crystallinity and thermal properties. The ring-opening polymerization of functionalized lactones is a key strategy for producing biodegradable and biocompatible polymers with tailored properties for applications in medicine and agriculture. google.compharmaexcipients.commdpi.com The synthesis of functional polyesters from biobased lactones is an area of active research, aiming to replace fossil-based plastics with sustainable alternatives. acs.orgacs.orgmaastrichtuniversity.nl
Table 2: Potential Properties of Polymers Derived from Functionalized Lactones
| Monomer Type | Resulting Polymer | Potential Properties | Potential Applications | References |
| Functionalized ε-caprolactone | Functional Poly(ε-caprolactone) | Tunable degradation rate, biocompatibility | Drug delivery, tissue engineering | pharmaexcipients.com |
| α-methylene-γ-butyrolactone | Poly(α-methylene-γ-butyrolactone) | High glass transition temperature, chemical recyclability | Biobased plastics, composites | acs.orgacs.orgmaastrichtuniversity.nl |
| Jasmine Lactone | Poly(jasmine lactone) | Functionalizable backbone | Drug conjugates, stimuli-responsive materials | pharmaexcipients.com |
| Terpene-derived Lactone | Bio-based Polyester | Alternative to poly(ε-caprolactone) | Biodegradable plastics | rsc.org |
Derivatives and Analogues of 3 Methyloxolane 2 Carboxylic Acid
Synthesis of Substituted 3-Methyloxolane-2-carboxylic Acid Analogues
The synthesis of analogues of this compound involves the construction of the core tetrahydrofuran (B95107) ring with various substituents. A range of synthetic strategies has been developed to achieve this, often with high levels of stereocontrol.
Intramolecular Cyclization Strategies: Intramolecular reactions are a cornerstone for the synthesis of cyclic systems like tetrahydrofurans.
Intramolecular SN2 Reactions: A classical and widely used approach involves the intramolecular SN2 reaction of a hydroxyl group onto a carbon bearing a good leaving group (like a halide or sulfonate). This method is effective for creating the ether linkage of the tetrahydrofuran ring. nih.gov
Oxymercuration: The intramolecular oxymercuration of appropriately positioned unsaturated alcohols provides a powerful route to substituted tetrahydrofurans. The stereochemical outcome of these cyclizations is influenced by the geometry of the alkene and the nature of remote substituents. capes.gov.br
Palladium-Catalyzed Reactions: Modern synthetic methods often employ transition metal catalysis. Palladium-catalyzed reactions, for example, can form both a carbon-carbon and a carbon-oxygen bond in a single cascade. The reaction of γ-hydroxy alkenes with aryl bromides can produce highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.gov Another advanced method involves the palladium-catalyzed heteroannulation of 2-bromoallyl alcohols with 1,3-dienes, which, enabled by urea (B33335) ligands, can generate a diverse range of polysubstituted tetrahydrofuran rings. chemrxiv.org
Radical Cyclizations: Free-radical reactions offer an alternative pathway to tetrahydrofuran derivatives.
5-Exo Cyclization: The cyclization of 5-hexenyl radicals containing an oxygen atom at the 3-position (3-oxa-5-hexenyl radicals) is a common strategy. The diastereoselectivity of these reactions, particularly for forming 2,4-disubstituted tetrahydrofurans, can be controlled. diva-portal.org While unperturbed reactions often favor the trans isomer, the addition of Lewis acids like trialkylaluminums can reverse this selectivity to favor the cis isomer by complexing with the oxygen atom. diva-portal.org
Radical Carbonylation/Cyclization: It is possible to construct tetrahydrofuran-3-ones, which are close relatives of the target carboxylic acid, through radical carbonylation followed by cyclization. This process typically involves treating an organochalcogen radical precursor with tributyltin hydride (or a less toxic alternative like tris(trimethylsilyl)silane) and AIBN under a high pressure of carbon monoxide. diva-portal.org
Other Methods:
From D-glucose: A multi-step synthesis starting from D-glucose has been reported to yield functionalized tetrahydrofuran derivatives.
From 5-norbornen-2-ol: An efficient synthesis of 2-substituted (±)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives has been developed starting from 5-norbornen-2-ol. acs.org This pathway involves a key base-catalyzed methanolysis-rearrangement step. acs.org
Oxidation of Diols: The selective aerobic oxidation of tetrahydrofuran-2,5-dimethanol, a bio-based chemical derived from 5-(hydroxymethyl)furfural (HMF), can yield tetrahydrofuran-2,5-dicarboxylic acid. acs.org This reaction often uses hydrotalcite-supported gold nanoparticle catalysts. acs.org This highlights a sustainable route to di-acid analogues.
A summary of key synthetic approaches is presented below:
| Synthetic Strategy | Description | Key Features |
| Intramolecular SN2 | A hydroxyl group displaces a leaving group on the same molecule to form the ether bond. | Classical, reliable, widely applicable. nih.gov |
| Intramolecular Oxymercuration | Cyclization of an unsaturated alcohol initiated by mercury(II) salts. | Stereochemistry is dependent on alkene geometry. capes.gov.br |
| Palladium-Catalyzed Heteroannulation | Coupling of components like 2-bromoallyl alcohols and 1,3-dienes to form the ring. | Efficient for creating polysubstituted products. chemrxiv.org |
| Radical Cyclization | Cyclization of a 5-hexenyl radical containing an oxygen atom. | Diastereoselectivity can be controlled by Lewis acids. diva-portal.org |
| Oxidation of Diols | Oxidation of precursor diols like THF-2,5-dimethanol. | Offers a route from renewable bio-based feedstocks. acs.org |
Structure-Reactivity Relationship Studies of Derivatives
The reactivity of this compound derivatives is primarily dictated by the nature of the group attached to the carbonyl carbon and the substitution pattern on the tetrahydrofuran ring.
Reactivity of the Carboxylic Acid Group: The carboxylic acid functional group can be converted into various derivatives, such as esters, amides, and acid halides. The reactivity of these derivatives towards nucleophilic acyl substitution varies significantly. Acid halides are the most reactive due to the strong electron-withdrawing inductive effect of the halogen and its ability to act as a good leaving group. nih.gov Esters are less reactive, and amides are the least reactive of the common derivatives. This is because the lone pair on the nitrogen atom of an amide can donate electron density to the carbonyl carbon via resonance, making it less electrophilic. researchgate.net The thioester is another derivative whose reactivity is intermediate, as sulfur is larger and can better stabilize a negative charge than oxygen, making the thiolate a better leaving group than an alkoxide. researchgate.net
Influence of Ring Substituents: Substituents on the tetrahydrofuran ring can influence the reactivity of the molecule through steric and electronic effects.
Steric Hindrance: A bulky substituent near the carboxylic acid group can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate. The methyl group at the 3-position in the parent compound already provides a degree of steric shielding to the C2-carbonyl center.
Electronic Effects: Electron-withdrawing groups on the ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.
Impact on Biological Activity: In the context of biologically active molecules, the nature of substituents is critical. For instance, in a study of tetrahydroquinolone derivatives bearing a furan (B31954) moiety, modifications to an aryl group attached to the furan ring were shown to be pivotal. Changing the substituents on the aryl ring from a trifluoromethoxy group to di- or trifluorobenzene groups converted the molecule from a GPR41 antagonist to an agonist, demonstrating that small structural changes can dramatically alter biological function. nih.gov
The table below summarizes the expected reactivity of common derivatives:
| Derivative Type | General Structure | Relative Reactivity | Rationale |
| Acid Halide | R-CO-X (X=Cl, Br) | Very High | Strong inductive effect and good leaving group ability of the halide. nih.gov |
| Acid Anhydride | R-CO-O-CO-R | High | The carboxylate leaving group is resonance-stabilized. researchgate.net |
| Thioester | R-CO-SR' | Moderate-High | Good leaving group ability of the thiolate (RS⁻). researchgate.net |
| Ester | R-CO-OR' | Moderate | Alkoxide is a poorer leaving group than a thiolate or halide. researchgate.net |
| Amide | R-CO-NR'₂ | Low | Nitrogen lone pair donates electron density to the carbonyl, reducing electrophilicity; poor leaving group. researchgate.net |
Conformationally Locked Analogues and their Synthesis
Restricting the conformational flexibility of a molecule can have profound effects on its binding affinity and selectivity for biological targets. By "locking" a molecule into a specific three-dimensional shape that mimics its bioactive conformation, it is often possible to enhance its potency and reduce off-target effects.
For analogues of this compound, conformational locking can be achieved by introducing additional cyclic structures or bulky substituents that restrict bond rotation. The methyl group at the C3 position already introduces a chiral center and a degree of conformational constraint compared to the unsubstituted parent compound.
Strategies for Conformational Locking:
Introduction of Additional Rings: Creating bicyclic systems is a common strategy. For example, a bicyclic ether could be formed, further constraining the puckering of the tetrahydrofuran ring.
Introduction of Bulky Substituents: Incorporating sterically demanding groups can favor specific rotamers and limit conformational freedom.
Use of Unsaturation: Introducing a double bond within the ring system (creating a dihydrofuran) or adjacent to it can flatten the structure and restrict its flexibility.
Synthesis of Constrained Analogues: The synthesis of conformationally locked analogues often requires multi-step, stereocontrolled synthetic sequences. For example, in the study of peptide analogues, the introduction of a β-methyl group onto a tryptophan residue was used to create conformational constraint. researchgate.net This was achieved through an enantioselective synthesis of the modified amino acid building block, which was then incorporated into the peptide. The resulting diastereomeric peptides showed significantly different binding affinities for their target receptors, with one isomer being approximately 30 times more potent than the other, highlighting the dramatic effect of conformational locking. researchgate.net
Future Directions and Emerging Research in 3 Methyloxolane 2 Carboxylic Acid Chemistry
Development of Novel Stereoselective Synthetic Methodologies
A primary challenge and opportunity in the chemistry of 3-Methyloxolane-2-carboxylic acid lies in the precise control of its stereochemistry. The development of efficient and highly stereoselective synthetic routes is paramount for accessing enantiomerically pure forms of the molecule, which is crucial for applications in medicinal chemistry. Future research is expected to focus on organocatalytic and metal-catalyzed asymmetric methods that have proven successful for analogous substituted tetrahydrofurans.
Key emerging strategies that could be adapted include:
Organocatalytic Asymmetric Synthesis : Tandem iminium-enamine catalysis, particularly through double Michael additions, has been effectively used to create highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. researchgate.net Adapting this approach, for instance by reacting γ-hydroxy-α,β-unsaturated carbonyls with substituted enals, could provide a direct route to the 3-methyloxolane core.
Brønsted Base-Catalyzed Annulation : Recent work has shown that chiral Brønsted bases can catalyze the (3+2) annulation of donor-acceptor cyclopropanes with aldehydes, yielding 2,3,5-substituted tetrahydrofurans with high enantioselectivity. thieme-connect.com This methodology could be a powerful tool for constructing the disubstituted oxolane ring system.
One-Pot Asymmetric Sequences : Convenient one-pot syntheses involving sequences like allylboration–hydroboration–iodination–cyclization have been developed for 2- and 2,3-disubstituted tetrahydrofurans, achieving high yields and enantiomeric excesses (ee) from simple aldehydes. acs.org
Lewis Acid-Mediated Cycloadditions : The condensation of aldehydes with substituted oxasilacycloheptenes, mediated by Lewis acids, is another promising route for building the tetrahydrofuran (B95107) skeleton with good diastereoselectivity. nih.gov
These methodologies, summarized in the table below for related compounds, highlight the potential for producing all possible stereoisomers of this compound with high purity.
| Methodology | Reactants | Catalyst/Reagent | Product Type | Selectivity Achieved |
| Organocatalytic Double Michael Addition | γ-hydroxy-α,β-unsaturated carbonyls + enals | Chiral amine (e.g., diarylprolinol silyl (B83357) ether) | 2,3,4-trisubstituted tetrahydrofurans | High enantio- and diastereoselectivity researchgate.net |
| Brønsted Base-Catalyzed (3+2) Annulation | Donor-acceptor cyclopropanes + aldehydes | Chiral Brønsted base | 2,3,5-substituted tetrahydrofurans | Good to excellent yields and enantioselectivity thieme-connect.com |
| One-Pot Allylboration Sequence | Aldehydes + Allylboron reagents | Chiral ligand | 2,3-disubstituted tetrahydrofurans | 56–81% yields, 86–99% ee acs.org |
| Asymmetric Oxidation | 3-Aryl-2-hydroxycyclopent-2-en-1-ones | Ti(OiPr)₄/tartaric ester/tBuOOH | 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids | up to 86% ee researchgate.net |
Exploration of New Reactivity Patterns and Transformations
Understanding the inherent reactivity of the this compound scaffold is essential for its use as a versatile building block. Future research will likely investigate transformations of both the carboxylic acid moiety and the oxolane ring itself.
Ring-Opening Reactions : The oxolane ring, while generally stable, can be opened under specific conditions. Acid-catalyzed ring-opening with various nucleophiles could yield highly functionalized linear compounds that are otherwise difficult to synthesize. researchgate.net This provides a pathway to novel diols and ethers.
Ring-Opening Polymerization (ROP) : The structural similarity of this compound to lactones (cyclic esters) suggests that related derivatives could serve as monomers for ring-opening polymerization. Research into the ROP of substituted lactones is an active field, aiming to produce aliphatic polyesters with tailored properties like biodegradability and biocompatibility. rsc.org Investigating the polymerizability of derivatives of this compound could lead to new functional materials. Studies on the ROP of heteroatom-containing monomers, such as 1,4-oxathian-2-one, demonstrate that incorporating different atoms into the ring significantly influences polymerizability and the final properties of the polymer. bohrium.com
Functional Group Interconversion : Standard transformations of the carboxylic acid group into esters, amides, or alcohols will be fundamental. More advanced derivatization could involve Curtius, Hofmann, or Schmidt rearrangements to install an amino group at the 2-position, leading to novel amino acids with a constrained cyclic backbone.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous-flow and automated platforms offers enhanced safety, efficiency, and scalability. Given the potential importance of this compound derivatives in drug discovery, integrating their synthesis into these modern platforms is a logical future direction.
Continuous-flow systems have already been successfully applied to the diastereoselective synthesis of highly substituted tetrahydrofurans. thieme-connect.comthieme-connect.com These systems offer precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and selectivities compared to batch processes. consensus.app
Anticipated benefits include:
Improved Stereoselectivity : The precise temperature control in microreactors can enhance the selectivity of asymmetric catalytic reactions.
Enhanced Safety : Flow chemistry allows for the safe handling of hazardous reagents and unstable intermediates by generating and consuming them in situ in small volumes.
Rapid Optimization : Automated flow platforms, often coupled with in-line analytics, enable high-throughput screening of reaction conditions, dramatically accelerating the optimization of synthetic routes.
Scalability : Processes developed in lab-scale flow reactors can often be scaled up more readily than batch processes by simply running the system for longer or by using parallel reactors.
Future work will focus on developing robust, multi-step flow sequences for the end-to-end synthesis and derivatization of this compound, enabling the rapid generation of compound libraries for screening.
Advanced Computational Design and Prediction of this compound Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery of new derivatives with desired properties, saving significant time and resources.
Pharmacophore Modeling and Molecular Docking : For drug discovery applications, computational tools can be used to design derivatives that fit into the active site of a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net By modeling the interactions of the oxolane scaffold and its substituents, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity. mdpi.com
Prediction of Physicochemical Properties : Software tools like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict properties such as solubility in various solvents, which is crucial for designing extraction and purification processes. mdpi.comresearchgate.net This approach has been used to evaluate 2-methyloxolane as a green solvent, demonstrating the power of predictive modeling. nih.gov
Reaction Mechanism and Stereoselectivity Prediction : Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms and predict the stereochemical outcome of synthetic transformations. mdpi.comnih.gov This insight is invaluable for designing new stereoselective syntheses and understanding unexpected reactivity.
The synergy between computational prediction and experimental validation will be a key driver of innovation, allowing for the rational design of this compound derivatives for specific applications in materials science and medicinal chemistry.
Sustainable and Biocatalytic Pathways for Production and Derivatization
In line with the principles of green chemistry, a major future research direction will be the development of sustainable methods for producing this compound, ideally from renewable feedstocks.
Biomass-Derived Feedstocks : The structurally related solvent, 2-methyloxolane (also known as 2-methyltetrahydrofuran), is a well-established bio-based chemical produced from lignocellulosic biomass via platform molecules like levulinic acid and furfural. repec.orgresearchgate.netrsc.orgmdpi.com This precedent strongly suggests that sustainable pathways to this compound are feasible. Research could focus on the catalytic upgrading of biomass-derived intermediates to introduce the required carboxylic acid functionality. The conversion of 5-hydroxymethylfurfural (5-HMF), another key biorefinery platform molecule, into tetrahydrofuran derivatives is also an area of intense research. nih.gov
Biocatalysis : The use of enzymes (biocatalysts) offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzymatic Oxidation : Microorganisms or isolated oxidoreductase enzymes could be employed for the selective oxidation of a precursor, such as 3-methyl-2-(hydroxymethyl)oxolane, to the corresponding carboxylic acid. Biocatalytic oxidation of methyl groups on heterocyclic rings to carboxylic acids has been demonstrated. researchgate.net
Reductive Amination : Enzymes like amino acid dehydrogenases could be used for the asymmetric synthesis of derivatives, for example, converting a keto-acid precursor into a chiral amino acid with high enantiomeric excess. mdpi.com
CO₂ Utilization : Emerging research focuses on using enzymes like carbonic anhydrase in cascade reactions to capture and utilize carbon dioxide for the synthesis of carboxylic acids, representing a truly green pathway. researchgate.net
The development of robust biocatalytic and biomass-based routes would not only reduce the environmental footprint of producing this compound but also align its production with the principles of a circular economy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Methyloxolane-2-carboxylic acid in laboratory settings?
- Methodological Answer : The compound is synthesized via cyclization of hydroxyl- and carboxylic acid-containing precursors under acidic or basic conditions. For example, a precursor with adjacent hydroxyl and carboxylic acid groups undergoes intramolecular esterification. Reaction optimization involves adjusting catalysts (e.g., H₂SO₄ for acid-mediated cyclization), temperature (typically 60–100°C), and purification via crystallization or chromatography to achieve >95% purity. Side products like open-chain byproducts are minimized by controlling reaction time and stoichiometry .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxolane ring structure, methyl group position, and carboxylic acid functionality.
- X-ray Crystallography : Programs like SHELX resolve stereochemistry and bond angles, critical for distinguishing enantiomers in racemic mixtures.
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) to assess stereochemical purity.
- Mass Spectrometry : Validates molecular weight (130.14 g/mol) and fragmentation patterns .
Q. How do the functional groups in this compound influence its reactivity in organic synthesis?
- Methodological Answer :
- Carboxylic Acid : Enables salt formation (e.g., with amines), esterification (via Fischer-Speier), or reduction to alcohols (using LiAlH₄).
- Oxolane Ring : Participates in ring-opening reactions (e.g., acid-catalyzed hydrolysis to diols).
- Methyl Group : Steric effects influence regioselectivity in substitution reactions. For example, nucleophilic attack preferentially occurs at the less hindered carbon adjacent to the methyl group .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stereochemical influence of this compound on enzyme inhibition?
- Methodological Answer :
- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak® IG-3 column) to isolate (2R,3S)- and (2S,3R)-enantiomers.
- Kinetic Assays : Measure inhibition constants (Kᵢ) for each enantiomer against target enzymes (e.g., metabolic enzymes). For example, pre-incubate enzyme with varying enantiomer concentrations and monitor substrate conversion via UV-Vis spectroscopy.
- Structural Analysis : Co-crystallize enantiomers with enzymes and solve structures using SHELX to compare binding modes. Data from such studies can reveal stereospecific interactions (e.g., hydrogen bonding with the carboxylic acid group) .
Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework : Compare variables across studies:
| Variable | Considerations |
|---|---|
| Purity | Verify via HPLC (>98% purity required for reliable bioactivity). |
| Stereochemistry | Confirm enantiomeric ratio (e.g., racemic vs. resolved forms). |
| Assay Conditions | Standardize pH, temperature, and co-factor concentrations. |
- Reproducibility Studies : Replicate conflicting experiments under controlled conditions. For example, if Study A reports enzyme inhibition but Study B does not, re-test using identical enzyme batches and compound preparations .
Q. How can in silico modeling be integrated into the study of this compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses of the compound to receptors (e.g., inflammatory response receptors). Focus on hydrogen bonding between the carboxylic acid group and active-site residues.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100-ns trajectories.
- Validation : Compare computational predictions with experimental data (e.g., SPR-measured binding affinities) .
Q. What experimental strategies are effective for comparative studies of this compound and its structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., replacing the oxolane ring with piperidine) and test bioactivity.
- Biological Assays : Compare IC₅₀ values in enzyme inhibition or receptor binding assays. For example:
| Compound | IC₅₀ (Enzyme X) | IC₅₀ (Receptor Y) |
|---|---|---|
| This compound | 12 µM | 8 µM |
| Piperidine analog | 45 µM | >100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
